2,4-Dimethylphenylurea

Description

The exact mass of the compound 2,4-Dimethylphenylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylphenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylphenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHHLJOYZDXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357460 | |

| Record name | 2,4-Dimethylphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2990-02-5 | |

| Record name | 2,4-Dimethylphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethylphenylurea synthesis from 2,4-dimethylaniline

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)urea from 2,4-Dimethylaniline

Introduction: The Significance of Substituted Ureas

Substituted ureas are a cornerstone of modern organic chemistry, with 1-(2,4-dimethylphenyl)urea serving as a vital intermediate in the synthesis of various commercial products, including herbicides, dyes, and pharmaceuticals. This class of compounds is prized for its structural motif, which features a central carbonyl group flanked by nitrogen atoms, enabling potent hydrogen bonding interactions. This characteristic makes them effective scaffolds in drug discovery and materials science. This guide provides a comprehensive, field-proven methodology for the synthesis of 1-(2,4-dimethylphenyl)urea, intended for researchers and drug development professionals. We will delve into the underlying chemical principles, provide a robust experimental protocol, and detail the necessary characterization and safety protocols.

Synthetic Strategy: A Phosgene-Free Approach

The synthesis of ureas from primary amines has historically been dominated by methods employing phosgene or its derivatives like triphosgene.[1][2] While effective, the extreme toxicity and handling difficulties associated with these reagents have driven the development of safer, more accessible alternatives.[3][4]

The chosen methodology for this guide is the reaction of 2,4-dimethylaniline with an isocyanate source generated in situ. This strategy circumvents the need to handle volatile and hazardous isocyanate monomers directly. Specifically, we will utilize the reaction of the protonated amine with sodium cyanate in an aqueous acidic medium.[5] In this "one-pot" synthesis, the amine salt reacts with cyanate to form isocyanic acid (HNCO), which is immediately trapped by the free amine present in equilibrium to yield the desired urea product. This method is not only safer but also efficient and scalable, making it ideal for laboratory and process chemistry applications.

The core of this transformation is a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in situ-generated isocyanic acid. A subsequent proton transfer results in the stable, neutral urea product. The acidic environment serves a dual purpose: it catalyzes the formation of isocyanic acid from the cyanate salt and solubilizes the starting aniline.

Experimental Protocol: Synthesis of 1-(2,4-Dimethylphenyl)urea

This protocol is designed to be a self-validating system, where careful execution and adherence to the specified conditions reliably yield a high-purity product.

Reagents and Equipment

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2,4-Dimethylaniline (C₈H₁₁N) | Reagent Grade, ≥98% | Sigma-Aldrich | A clear to yellow or brown liquid.[6] Handle with care, as it is toxic. |

| Sodium Cyanate (NaOCN) | Reagent Grade, ≥96% | Acros Organics | A white crystalline solid. |

| Glacial Acetic Acid (CH₃COOH) | ACS Reagent Grade | Fisher Scientific | Corrosive. Use in a fume hood. |

| Ethanol (C₂H₅OH) | 200 Proof, Anhydrous | Decon Labs | For recrystallization. |

| Deionized Water | N/A | In-house | Used as a solvent and for washing. |

| Equipment | |||

| Beakers (250 mL, 500 mL) | |||

| Magnetic Stirrer and Stir Bar | |||

| Graduated Cylinders | |||

| Buchner Funnel and Filter Flask | |||

| Whatman Filter Paper | |||

| Ice Bath | |||

| High-Vacuum Drying Oven |

Step-by-Step Methodology

-

Reactant Preparation: In a 500 mL beaker equipped with a magnetic stir bar, add 2,4-dimethylaniline (0.1 mol, 12.12 g). To this, carefully add glacial acetic acid (30 mL) followed by deionized water (70 mL) while stirring. Stir until the aniline is completely dissolved, forming the corresponding acetate salt solution.[5]

-

Cyanate Solution Preparation: In a separate 250 mL beaker, dissolve sodium cyanate (0.1 mol, 6.5 g) in 50 mL of warm deionized water.

-

Reaction Execution: While stirring the 2,4-dimethylaniline solution vigorously, slowly add the sodium cyanate solution over a period of 10-15 minutes. A white precipitate of 1-(2,4-dimethylphenyl)urea will begin to form immediately.

-

Reaction Completion and Isolation: After the addition is complete, continue to stir the resulting thick slurry for an additional 60 minutes at room temperature to ensure the reaction goes to completion.[5]

-

Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts and acetic acid. Continue washing until the filtrate is neutral.

-

Drying: Transfer the crude white solid to a watch glass and dry under high vacuum at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization

While the crude product is often of high purity, recrystallization can be performed to obtain analytically pure material.

-

Transfer the dried crude product to a beaker.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.[7]

-

Allow the solution to cool slowly to room temperature, during which colorless crystals will form.

-

Further cool the mixture in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under high vacuum.

Workflow Visualization

The following diagram outlines the key stages of the synthesis process.

Sources

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. Crystal structure of 1-(2,4-dimethylphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylphenylurea

Foreword

For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful innovation is built. It is this foundational knowledge that informs formulation strategies, predicts biological interactions, and ensures the integrity and reproducibility of experimental outcomes. This guide provides a detailed exploration of 2,4-Dimethylphenylurea, a molecule of interest in medicinal chemistry and organic synthesis.

While 2,4-Dimethylphenylurea serves as a valuable building block, a consolidated repository of its core physicochemical characteristics has remained elusive in the broader scientific literature. This document aims to fill that void. Herein, we synthesize available crystallographic data with established analytical methodologies to present a holistic profile of this compound. More than a mere compilation of data, this guide is designed to be a practical tool. It not only presents what is known but also provides detailed, field-proven protocols for the empirical determination of key properties. The experimental workflows are described with an emphasis on the underlying scientific principles, empowering the reader to not just follow a method, but to understand the "why" behind each step.

This document is structured to guide the user from the fundamental molecular structure through to its spectral characterization, solubility, acidity, and stability. Each section is designed to be a self-validating system, providing the necessary context and procedural detail for robust scientific inquiry.

Molecular Structure and Crystallography

A definitive understanding of a molecule's three-dimensional architecture is paramount. The crystal structure of 1-(2,4-dimethylphenyl)urea has been elucidated by X-ray diffraction, providing precise data on its solid-state conformation and intermolecular interactions.[1][2]

The molecule crystallizes in a monoclinic system, space group P21/c.[1] The urea moiety is nearly perpendicular to the phenyl ring, with a dihedral angle of 86.6(1)°.[1][2] This spatial arrangement minimizes steric hindrance between the urea's amine group and the ortho-methyl group of the phenyl ring.

In the crystal lattice, molecules of 2,4-Dimethylphenylurea are interconnected through a network of hydrogen bonds. The urea group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Specifically, molecules form inversion dimers through pairs of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers are further linked into two-dimensional networks by additional N-H···O interactions.[1][2] This extensive hydrogen bonding network is a key determinant of the compound's melting point and solubility characteristics.

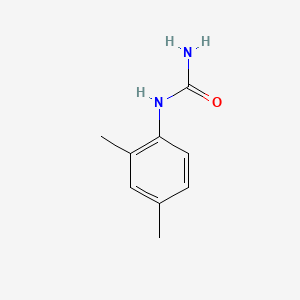

Visualization of Molecular Structure

Caption: 2D structure of 2,4-Dimethylphenylurea.

Summary of Crystallographic Data

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2] |

| a | 14.631(4) Å | [1][2] |

| b | 7.0633(19) Å | [1][2] |

| c | 8.786(2) Å | [1][2] |

| β | 93.530(4)° | [1][2] |

| Volume | 906.2(4) ų | [1][2] |

| Z | 4 | [1][2] |

| Density (calculated) | 1.204 Mg/m³ | [1] |

Synthesis and Purification

The synthesis of 2,4-Dimethylphenylurea is typically achieved through the reaction of 2,4-dimethylaniline with a source of the urea carbonyl group. A common and effective method involves the use of sodium cyanate in an acidic aqueous medium.[3] This approach is favored for its operational simplicity and the use of readily available starting materials.

Experimental Protocol: Synthesis of 2,4-Dimethylphenylurea

Causality: The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the protonation of sodium cyanate. The nucleophilic 2,4-dimethylaniline then attacks the electrophilic carbon of isocyanic acid to form the desired urea derivative. Acetic acid serves as the proton source and reaction medium.

-

Dissolution of Aniline: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.1 mol of 2,4-dimethylaniline in 30 mL of glacial acetic acid.

-

Addition of Water: To the stirred solution, add 70 mL of distilled water.

-

Preparation of Cyanate Solution: In a separate beaker, dissolve 0.1 mol of sodium cyanate in 50 mL of warm (approximately 50-60 °C) distilled water.

-

Reaction: Slowly add the sodium cyanate solution to the stirring aniline solution over a period of 15-20 minutes. The addition should be dropwise to control any potential exotherm.

-

Precipitation: Continue stirring the reaction mixture at room temperature for 60 minutes. The product will begin to precipitate as a white solid.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold distilled water (2 x 50 mL) to remove any remaining salts and acetic acid.

-

Drying: Dry the product under high vacuum to a constant weight.

-

Purification (Recrystallization): The crude product can be further purified by recrystallization from ethanol to obtain fine, colorless crystals.[4] Dissolve the crude solid in a minimum amount of hot ethanol, and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the purified crystals by vacuum filtration.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2,4-Dimethylphenylurea.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4-Dimethylphenylurea.

| Property | Value | Method of Determination | Reference |

| Molecular Formula | C₉H₁₂N₂O | - | [1][2] |

| Molecular Weight | 164.21 g/mol | Mass Spectrometry | [1][2] |

| Appearance | Colorless crystalline solid | Visual Inspection | [1] |

| Melting Point | 204-206 °C | Capillary Method | [3] |

| Boiling Point | 264 °C | Distillation | [3] |

| pKa (predicted) | 14.61 ± 0.50 | Computational | [3] |

| Solubility | Low in water; good solubility in non-polar solvents like chloroform. | Qualitative Observation | [1] |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.8-7.5 ppm). Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).

-

Amine Protons (N-H): Two distinct broad singlets corresponding to the two different N-H protons of the urea moiety. Their chemical shifts can be variable and are dependent on concentration and solvent.

-

Methyl Protons (CH₃): Two singlets, each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring. These are expected in the upfield region (δ 2.0-2.5 ppm).

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 155-160 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-140 ppm). The carbons bearing the methyl and urea substituents will be deshielded compared to the others.

-

Methyl Carbons (CH₃): Two signals in the upfield region (δ 15-25 ppm).

Experimental Protocol: NMR Spectroscopic Analysis

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 2,4-Dimethylphenylurea in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

2D NMR: To aid in the unambiguous assignment of proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylurea derivatives typically exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring and the urea carbonyl group.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Causality: A solvent that does not absorb in the analytical wavelength range is chosen (e.g., ethanol or methanol). The Beer-Lambert law, which states that absorbance is directly proportional to concentration, is used to determine the molar absorptivity.

-

Solvent Selection: Choose a UV-grade solvent in which 2,4-Dimethylphenylurea is soluble and that is transparent in the expected absorption region (typically 200-400 nm). Ethanol or methanol are common choices.

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration by dissolving a precisely weighed amount of the compound in the chosen solvent in a volumetric flask.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution, including a solvent blank, using a spectrophotometer.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) when the path length (b) is 1 cm.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

While the capillary melting point provides a range, DSC offers a more precise determination of the melting temperature and the enthalpy of fusion.

Experimental Protocol: DSC Analysis

Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram.

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the purified compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. Based on its structure, 2,4-Dimethylphenylurea is expected to have low solubility in water due to the hydrophobic nature of the dimethylphenyl group. Its solubility is anticipated to be higher in polar organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

Causality: This method determines the saturation concentration of the compound in a given solvent at a specific temperature. The system is allowed to reach equilibrium, and the concentration of the dissolved solute in the supernatant is then quantified.

-

Sample Preparation: Add an excess amount of 2,4-Dimethylphenylurea to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) and determine the concentration.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound. The urea functionality is very weakly basic, and the N-H protons are very weakly acidic. The predicted pKa of 14.61 suggests that the N-H proton is the most likely to be deprotonated under strongly basic conditions.[3] An experimental determination is necessary for confirmation.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Causality: The UV-Vis spectrum of a compound often changes as its ionization state changes. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined using the Henderson-Hasselbalch equation.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range.

-

Sample Preparation: Prepare solutions of 2,4-Dimethylphenylurea of constant concentration in each of the buffer solutions.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Stability and Degradation

Phenylurea compounds can be susceptible to degradation via hydrolysis, photodegradation, and thermal decomposition. Understanding these degradation pathways is crucial for determining the shelf-life and appropriate storage conditions.

Hydrolysis

The urea linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2,4-dimethylaniline and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide). The rate of hydrolysis is dependent on pH and temperature.

Photodegradation

Aromatic compounds can degrade upon exposure to UV light. The likely photodegradation pathways for 2,4-Dimethylphenylurea involve reactions initiated by the absorption of light, potentially leading to the formation of radical species and subsequent oxidation or rearrangement products.

Thermal Degradation

At elevated temperatures, urea derivatives can decompose. The primary thermal decomposition pathway for many phenylureas is the cleavage of the C-N bond to form an isocyanate and an amine.[5] For 2,4-Dimethylphenylurea, this would yield 2,4-dimethylphenyl isocyanate and ammonia.

Experimental Protocol: Stability Study

Causality: This protocol is designed to assess the stability of the compound under defined stress conditions (pH, light, heat) over time. The degradation is monitored by a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.

-

Solution Preparation: Prepare solutions of 2,4-Dimethylphenylurea in various media:

-

Hydrolytic Stability: Acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) solutions.

-

Photostability: A solution in a transparent container (e.g., quartz).

-

Thermal Stability: The solid compound and a solution.

-

-

Stress Conditions:

-

Hydrolytic: Store the solutions at a controlled temperature (e.g., 40 °C).

-

Photostability: Expose the solution to a light source that provides both UV and visible light, alongside a dark control.

-

Thermal: Store the solid and solution samples at an elevated temperature (e.g., 60 °C).

-

-

Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

-

Analysis: Analyze each aliquot using a validated, stability-indicating HPLC method. Monitor the decrease in the peak area of 2,4-Dimethylphenylurea and the appearance of any new peaks corresponding to degradation products.

-

Degradation Pathway Elucidation: If significant degradation is observed, techniques such as LC-MS/MS can be employed to identify the structure of the degradation products.

Logical Flow for Stability Assessment

Caption: Logical workflow for assessing the stability of 2,4-Dimethylphenylurea.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 2,4-Dimethylphenylurea, grounded in available experimental data and established scientific principles. While a complete experimental dataset for this specific molecule is not fully present in the public domain, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to fully characterize it. The provided methodologies for synthesis, purification, and analysis are designed to be robust and reproducible, fostering a deeper understanding of this versatile chemical entity. As with any scientific endeavor, the empirical data generated through the application of these protocols will be invaluable in furthering our collective knowledge and enabling future innovations.

References

-

Honorien, T., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. [Link]

-

The Royal Society of Chemistry. (2012). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. [Link]

-

Tsuzuki, Y., Motoki, S., & Migita, K. (n.d.). Ultraviolet Absorption Spectra of Substituted Phenylureas. Amanote Research. [Link]

-

Jayalakshmi, L., et al. (2015). Crystal structure of 1-(2,4-dimethylphenyl)urea. ResearchGate. [Link]

-

Semantic Scholar. (2011). Thermal behavior of modified urea–formaldehyde resins. [Link]

-

Prakash, O., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Manasagangotri Physics. [Link]

-

Organic Syntheses. (n.d.). Urea, phenyl-, and. [Link]

-

Organic Syntheses. (n.d.). asym-DIMETHYLUREA. [Link]

-

Wang, Z., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. PubMed Central. [Link]

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [Link]

- Google Patents. (n.d.).

-

chemister.ru. (n.d.). phenylurea. [Link]

-

Semantic Scholar. (2011). Thermal behavior of modified urea–formaldehyde resins. [Link]

-

Chen, J., et al. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

-

Steinhof, O., et al. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). [Link]

- Google Patents. (n.d.).

-

Su, M., et al. (2015). Residue investigation of some phenylureas and tebuthiuron herbicides in vegetables by ultra-performance liquid chromatography coupled with integrated selective accelerated solvent extraction-clean up in situ. Journal of the Science of Food and Agriculture, 95(13), 2713-2719. [Link]

-

Jayalakshmi, L., et al. (2015). Crystal structure of 1-(2,4-dimethylphenyl)urea. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). [Link]

-

Jayalakshmi, L., et al. (2015). Crystal structure of 1-(2,4-dimethylphenyl)urea. PubMed Central. [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (n.d.). [Link]

-

Uversky, V. N. (2009). The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins. Analytical and Bioanalytical Chemistry, 393(6-7), 1579-1590. [Link]

-

RSC Publishing. (n.d.). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. [Link]

-

Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. [Link]

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

-

ResearchGate. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. [Link]

-

MDPI. (n.d.). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. [Link]

-

ResearchGate. (n.d.). Determination of 3,5 – Dimethylpyrazolium Glyceroborate Nitrification Inhibitor in Nitrogen Fertilizer Samples: HPLC-DAD Method Development and Validation for 3,5 – Dimethylpyrazole. [Link]

Sources

2,4-Dimethylphenylurea CAS number and structure

An In-Depth Technical Guide to N-(2,4-Dimethylphenyl)urea: Synthesis, Characterization, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the compound N-(2,4-Dimethylphenyl)urea. We will delve into its fundamental chemical properties, provide detailed synthetic protocols, explore methods for its structural characterization, and discuss the broader context of its biological significance and potential applications, grounded in the well-established utility of the phenylurea scaffold in medicinal chemistry.

Core Molecular Attributes

N-(2,4-Dimethylphenyl)urea is an aromatic organic compound belonging to the phenylurea class. The core structure consists of a urea functional group (-NH-CO-NH-) where one nitrogen atom is substituted with a 2,4-dimethylphenyl group. This substitution pattern is critical to its physicochemical properties and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 2990-02-5 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Melting Point | 204-206 °C | [1] |

| Chemical Structure | N-(2,4-dimethylphenyl)urea |

The presence of the urea moiety allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for binding to biological targets such as enzyme active sites. The dimethyl-substituted phenyl ring provides a hydrophobic region that influences solubility and can engage in van der Waals and π-stacking interactions within protein pockets.

Synthesis of N-(2,4-Dimethylphenyl)urea: A Validated Protocol

The synthesis of N-aryl ureas is a cornerstone reaction in medicinal chemistry. Several reliable methods exist, but the most direct and widely applicable approach for N-monosubstituted ureas involves the reaction of a primary aromatic amine with a cyanate salt under acidic conditions. This method avoids the handling of volatile and toxic isocyanate precursors directly.

The underlying principle of this synthesis is the in situ generation of isocyanic acid (HNCO) from potassium cyanate in the presence of a protic acid. The highly reactive isocyanic acid is then immediately trapped by the nucleophilic amine, 2,4-dimethylaniline, to form the target urea derivative.

Experimental Protocol: Synthesis from 2,4-Dimethylaniline

This protocol is adapted from established procedures for the synthesis of phenylureas from anilines.[3]

Materials:

-

2,4-Dimethylaniline (1.0 eq)

-

Potassium cyanate (KOCN) (1.2 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylaniline (1.0 equivalent) in a 1:1 mixture of glacial acetic acid and water (approximately 4 mL per gram of aniline). Stir until a clear solution of the corresponding acetate salt is formed.

-

Cyanate Addition: Prepare a separate aqueous solution of potassium cyanate (1.2 equivalents). Add this solution dropwise to the stirring aniline salt solution at room temperature over 15-20 minutes.

-

Reaction & Precipitation: A white precipitate of N-(2,4-Dimethylphenyl)urea will begin to form upon addition of the cyanate solution. After the addition is complete, continue stirring the resulting slurry at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted salts and acetic acid.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C to a constant weight.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of N-(2,4-Dimethylphenyl)urea.

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of the synthesized compound is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for this purpose.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is typically used for urea derivatives.

-

Expected [M+H]⁺: The protonated molecular ion should be observed at m/z 165.1022, corresponding to the formula C₉H₁₃N₂O⁺.

-

Key Fragmentation: Tandem MS (MS/MS) of the parent ion is expected to show a characteristic cleavage of the C-N bond adjacent to the phenyl ring.[4] This results in two major diagnostic fragments:

-

The 2,4-dimethylaniline fragment ion at m/z 122.0964 (C₈H₁₂N⁺).

-

Loss of the 2,4-dimethylphenyl group, leading to a protonated isocyanic acid fragment or related ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectra are typically recorded in a solvent like DMSO-d₆, which allows for the observation of exchangeable NH protons.

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ ~8.2-8.5 ppm (s, 1H): This singlet corresponds to the Ar-NH - proton. Its chemical shift can be variable.

-

δ ~7.5-7.8 ppm (s, 1H): A singlet for the aromatic proton at position 6 of the phenyl ring (ortho to the urea group).

-

δ ~6.9-7.1 ppm (m, 2H): Overlapping signals for the aromatic protons at positions 3 and 5.

-

δ ~5.8-6.2 ppm (s, 2H): A broad singlet for the terminal -NH₂ protons.

-

δ ~2.2 ppm (s, 3H): Singlet for the methyl protons at position 2 of the phenyl ring.

-

δ ~2.1 ppm (s, 3H): Singlet for the methyl protons at position 4 of the phenyl ring.

-

-

¹³C NMR (126 MHz, DMSO-d₆):

-

δ ~155-158 ppm: Carbonyl carbon (C =O) of the urea group.

-

δ ~135-138 ppm: Quaternary aromatic carbon attached to the nitrogen (C1).

-

δ ~130-133 ppm: Aromatic carbons C2 and C4 (bearing methyl groups).

-

δ ~125-130 ppm: Aromatic carbons C3, C5, and C6.

-

δ ~20-22 ppm: Methyl carbon at C4.

-

δ ~17-19 ppm: Methyl carbon at C2.

-

Biological Significance and Therapeutic Context

The phenylurea moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds makes it an effective scaffold for enzyme inhibitors.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many biologically active phenylurea compounds is the inhibition of protein kinases.[5][6] Kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Phenylurea derivatives often act as "Type II" kinase inhibitors. They bind to the ATP-binding pocket of the kinase, but they do so when the kinase is in an inactive (DFG-out) conformation. The urea moiety typically forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone NH of the "DFG" motif, effectively locking the enzyme in its inactive state and preventing ATP from binding.[5]

Derivatives of N-phenylurea have shown potent inhibitory activity against a range of therapeutically relevant kinases, including:

-

Checkpoint Kinase 1 (Chk1): A key regulator of the cell cycle, making it a target for cancer therapy.[7]

-

VEGFR-2 and EGFR: Receptor tyrosine kinases that are critical drivers of angiogenesis and tumor cell proliferation.[5]

-

Class III Receptor Tyrosine Kinases: A subfamily that includes c-KIT and PDGFR, which are validated targets in various cancers.[5]

A derivative of 2,4-dimethylphenyl urea, specifically 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2,4-dimethylphenyl) urea, has been shown to possess anti-proliferative activity, with molecular docking studies suggesting it may act as an inhibitor of the A2AR adenosine receptor, another emerging target in cancer immunotherapy.[8][9]

Conceptual Pathway: Kinase Inhibition by a Phenylurea Scaffold

Sources

- 1. 2,4-DIMETHYLPHENYLUREA CAS#: 2990-02-5 [chemicalbook.com]

- 2. 2,4-DIMETHYLPHENYLUREA | 2990-02-5 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Scientific Research

An In-depth Technical Guide to the Solubility of 2,4-Dimethylphenylurea

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is not merely a preliminary step; it is a foundational pillar upon which successful experimentation and formulation are built. Poor solubility can lead to unreliable results in biological assays, hinder bioavailability in drug candidates, and create significant challenges in process chemistry.[1] This guide provides a comprehensive technical overview of the solubility of 2,4-Dimethylphenylurea (CAS No: 2990-02-5, Formula: C₉H₁₂N₂O), a substituted aryl urea.[2] We will explore the theoretical underpinnings of its solubility, present robust methodologies for its experimental determination, and provide a practical framework for its application in the laboratory.

Part 1: Theoretical Framework for Solubility

The solubility of a molecule is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between the solute and the solvent.[3][4] The structure of 2,4-Dimethylphenylurea—featuring a polar urea moiety and a nonpolar dimethylphenyl group—creates a nuanced solubility profile.

-

Polar Core (Urea Moiety): The urea group (-NH-CO-NH-) is highly polar and capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen atoms).[5][6] This functionality is the primary driver for its solubility in polar solvents.

-

Nonpolar Appendage (Dimethylphenyl Group): The aromatic ring with two methyl groups is hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces. The presence of these methyl groups, compared to an unsubstituted phenylurea, slightly increases its lipophilicity.[7]

This dual nature means that 2,4-Dimethylphenylurea is neither extremely polar nor extremely nonpolar. Its solubility is a balance between these two competing characteristics. It is predicted to be most soluble in moderately polar solvents that can accommodate both the hydrogen-bonding urea core and the hydrophobic aromatic ring.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 2,4-DIMETHYLPHENYLUREA CAS#: 2990-02-5 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. Solubility Of Urea Overview [jinjiangmelamine.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urea Structure and Its Impact on Solubility [hbgxchemical.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Dimethylphenylurea

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of 1-(2,4-dimethylphenyl)urea (C₉H₁₂N₂O). It is intended for researchers, medicinal chemists, and material scientists who require a deep understanding of the solid-state architecture of phenylurea derivatives, which are crucial scaffolds in drug development and materials science.[1][2] The three-dimensional structure and intermolecular interactions elucidated by single-crystal X-ray diffraction are paramount for understanding the compound's physicochemical properties and its potential as a building block for more complex, biologically active molecules.[3][4]

Synthesis and Crystallization: The Foundation for Structural Analysis

The journey to understanding a crystal structure begins with the meticulous synthesis of the target compound and the growth of high-quality single crystals. The protocols described herein are designed to be self-validating, ensuring high purity and optimal crystal morphology for diffraction studies.

Part A: Synthesis of 1-(2,4-dimethylphenyl)urea

The synthesis of the title compound is achieved through a well-established reaction between an aromatic amine and a cyanate salt, a robust method for generating substituted ureas.[5]

Experimental Protocol:

-

Reactant Preparation: Dissolve 0.1 mol of 2,4-dimethylaniline in 30 ml of glacial acetic acid, followed by the addition of 70 ml of distilled water.

-

Urea Formation: Prepare a solution of 0.1 mol of sodium cyanate in 50 ml of warm water. Add this solution slowly to the aniline solution with constant stirring. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the amine.

-

Precipitation and Isolation: Allow the reaction mixture to stand for 60 minutes to ensure complete reaction. Subsequently, cool the solution in an ice bath to precipitate the 1-(2,4-dimethylphenyl)urea product.

-

Purification: Filter the resulting solid using a Buchner funnel and dry it under high vacuum to remove residual solvent.

Part B: Single Crystal Growth

The acquisition of diffraction-quality single crystals is arguably the most critical and often challenging step in structure determination. For 1-(2,4-dimethylphenyl)urea, a slow evaporation technique proves effective.[5][6]

Experimental Protocol:

-

Solution Preparation: Dissolve the synthesized and dried solid in a minimal amount of ethanol at room temperature.

-

Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm) to slow the rate of solvent evaporation.

-

Crystal Harvest: Allow the solution to stand undisturbed at room temperature. Over several days, as the solvent slowly evaporates, the concentration of the solute will surpass its solubility limit, promoting the formation of well-ordered, single crystals suitable for X-ray analysis.

Causality Insight: The choice of slow evaporation is deliberate. Rapid precipitation would trap solvent molecules and introduce defects into the crystal lattice, resulting in a polycrystalline or amorphous solid unsuitable for single-crystal diffraction. The slow, controlled process allows molecules to methodically arrange themselves into a thermodynamically stable, repeating lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is obtained, its atomic structure is determined using SC-XRD. This workflow involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.

Data Collection and Structure Refinement: A single crystal of 1-(2,4-dimethylphenyl)urea (dimensions ~0.20 × 0.18 × 0.16 mm) was mounted on a diffractometer.[5]

-

Instrumentation: Data were collected using a Bruker SMART APEX CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[5][6]

-

Structure Solution: The crystal structure was solved using direct methods with the SHELXS97 program.[5] This program uses statistical methods to phase the measured diffraction intensities, generating an initial electron density map.

-

Structure Refinement: The model was refined against the experimental data using the SHELXL2013 program.[5] This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns, resulting in a final, accurate structural model.

Sources

Unraveling the Enigma: A Technical Guide to the Theoretical Mechanism of Action of 2,4-Dimethylphenylurea

Foreword: Charting a Course into the Mechanistic Unknown

To the researchers, scientists, and pioneers of drug development, this guide serves as a compass for navigating the largely uncharted territory of 2,4-Dimethylphenylurea's mechanism of action. In the absence of a definitive, singular elucidated pathway, we embark on an investigative journey grounded in the established pharmacology of the broader phenylurea class. This document is not a mere recitation of facts but a strategic framework designed to empower you with the foundational knowledge and practical methodologies required to systematically uncover the biochemical intricacies of this compound. We will proceed not with rigid assumptions, but with informed hypotheses, laying a logical and experimentally verifiable path toward mechanistic clarity.

Section 1: The Phenylurea Scaffold - A Legacy of Diverse Bioactivity

The phenylurea functional group is a cornerstone in medicinal chemistry and agrochemicals, renowned for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] This versatile scaffold is present in a wide array of bioactive molecules, exhibiting activities that span from anticancer and anti-inflammatory to herbicidal.[2][3][4] Understanding this chemical lineage is paramount, as it provides a predictive framework for the potential biological targets of 2,4-Dimethylphenylurea.

Historically, phenylurea derivatives have demonstrated a pronounced capacity for enzyme inhibition. For instance, various substituted diarylureas have been identified as potent inhibitors of key signaling kinases such as p38α MAPK and checkpoint kinase 1.[2][3] Furthermore, their utility extends to the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and flap endonuclease-1 (hFEN1), highlighting the broad enzymatic inhibitory potential of this chemical class.[5][6] In the realm of agriculture, phenylurea herbicides function by disrupting photosynthetic electron transport at photosystem II.[4][7][8]

This diverse bioactivity profile strongly suggests that the mechanism of action of 2,4-Dimethylphenylurea is likely rooted in specific, high-affinity interactions with one or more protein targets, leading to a modulation of their function.

Section 2: Hypothesized Mechanistic Pathways of 2,4-Dimethylphenylurea

Based on the established activities of structurally related phenylurea compounds, we can postulate several plausible mechanistic avenues for 2,4-Dimethylphenylurea. These hypotheses form the basis of our investigative approach.

Hypothesis A: Inhibition of Protein Kinases

A primary and highly probable mechanism of action is the inhibition of protein kinases. The urea linkage is a well-established hinge-binding motif in many kinase inhibitors.

Rationale: The N,N'-disubstituted urea moiety can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common feature in FDA-approved drugs like Sorafenib and Lenvatinib. The 2,4-dimethylphenyl group would likely occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.

Potential Targets:

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key player in inflammatory signaling cascades. Inhibition of p38α has been observed with novel N,N'-diarylurea derivatives.[3]

-

Checkpoint Kinase 1 (CHK1): A critical regulator of the DNA damage response. Phenylurea derivatives have been shown to inhibit CHK1.[2]

-

Receptor Tyrosine Kinases (RTKs): A large family of cell surface receptors involved in cell proliferation and survival.

Visualized Signaling Pathway:

Caption: Hypothesized kinase inhibition pathway for 2,4-Dimethylphenylurea.

Hypothesis B: Modulation of Nuclear Receptors

Phenylurea derivatives have been shown to interact with nuclear receptors, suggesting a potential role in modulating gene transcription.

Rationale: The lipophilic nature of 2,4-Dimethylphenylurea allows for passive diffusion across the cell membrane. Its structure may permit it to bind to the ligand-binding domain of certain nuclear receptors, either as an agonist or an antagonist.

Potential Targets:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Novel phenyl-urea derivatives have been designed as dual activators of glucokinase and PPARγ.[9]

-

Adenosine A2A Receptor (A2AR): While a G-protein coupled receptor, its inhibition has been linked to the anti-proliferative activity of some ethylenediurea derivatives, a related class of compounds.[10]

Hypothesis C: Inhibition of Other Enzymes

The reactivity of the urea functional group and the overall molecular structure could allow for the inhibition of a broader range of enzymes.

Rationale: The ability of urea-containing compounds to act as inhibitors is not limited to kinases. The specific arrangement of functional groups in 2,4-Dimethylphenylurea may allow it to fit into the active site of other enzymes and disrupt their catalytic activity.

Potential Targets:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): A key enzyme in tryptophan metabolism, which is a target for cancer immunotherapy. Novel N,N-diphenylurea derivatives have been identified as IDO1 inhibitors.[5]

-

Urease: Given its urea structure, it is plausible that 2,4-Dimethylphenylurea could act as an inhibitor of urease, an enzyme that hydrolyzes urea.

Section 3: Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary biological effect and then progressively narrow down the specific molecular target(s).

Visualized Experimental Workflow:

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Phenotypic Screening

The initial step is to determine the broad biological effect of 2,4-Dimethylphenylurea in a relevant cellular context.

Protocol: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2,4-Dimethylphenylurea in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Tier 2: Target Class Identification

Once a biological effect is confirmed, the next step is to identify the class of proteins with which the compound interacts.

Protocol: Broad-Spectrum Kinase Inhibition Panel

-

Compound Submission: Submit 2,4-Dimethylphenylurea to a commercial service provider for screening against a large panel of recombinant human kinases (e.g., >400 kinases).

-

Assay Principle: These services typically employ radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of each kinase at a fixed concentration (e.g., 10 µM).

-

Data Analysis: The results are reported as the percentage of inhibition for each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%).

Tier 3: Specific Target Validation

The "hits" from the target class screen must be validated through more focused in vitro assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for p38α)

-

Reaction Setup: In a 96-well plate, combine a reaction buffer, recombinant p38α enzyme, a specific peptide substrate, and varying concentrations of 2,4-Dimethylphenylurea.

-

Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled enzyme for detection).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity. For fluorescence-based assays, this may involve measuring the change in fluorescence polarization or using a specific antibody to detect the phosphorylated product.

-

IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Competition Binding Assay

This assay determines if the compound directly binds to the target protein.

-

Immobilization: Immobilize a known ligand (or the compound itself if derivatized) for the target protein onto a solid support (e.g., agarose beads).[11]

-

Incubation: Incubate the immobilized ligand with a source of the target protein (e.g., cell lysate) in the presence of varying concentrations of free 2,4-Dimethylphenylurea.[11]

-

Washing: Wash away unbound proteins.

-

Elution and Detection: Elute the bound proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.[11]

-

Analysis: A decrease in the amount of bound target protein with increasing concentrations of free 2,4-Dimethylphenylurea indicates competitive binding.

Tier 4: Cellular Mechanism Confirmation

The final step is to confirm that the compound inhibits the target protein in a cellular context and produces the expected downstream effects.

Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation

-

Cell Treatment: Treat cells with 2,4-Dimethylphenylurea for a specified time.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-MAPKAPK2 for p38α). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Detection: Use a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of 2,4-Dimethylphenylurea on the phosphorylation of the downstream substrate. A reduction in phosphorylation indicates target engagement and inhibition in the cell.

Section 4: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Assay Results

| Assay Type | Target Protein | IC50 / Ki (µM) |

| Kinase Inhibition | p38α | [Insert Value] |

| Kinase Inhibition | CHK1 | [Insert Value] |

| Binding Assay | p38α | [Insert Value] |

Conclusion: A Path Forward

This guide has outlined a comprehensive, hypothesis-driven approach to elucidating the theoretical mechanism of action of 2,4-Dimethylphenylurea. By leveraging the known pharmacology of the phenylurea class and employing a systematic experimental workflow, researchers can move from broad phenotypic observations to the identification and validation of specific molecular targets. The methodologies provided herein are robust, well-established, and designed to generate the high-quality data necessary for advancing our understanding of this compound and its potential therapeutic applications.

References

- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025). [No specific journal provided in search result]

- Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (n.d.).

- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). PMC - PubMed Central.

- Urea Assays. (n.d.). Cell Biolabs, Inc.

- Cellular Assays - Metabolism - Urea Assays. (n.d.). Assay Genie.

- Urea Assay Kit. (n.d.).

- Photosynthesis inhibition by phenylureas: a QSAR approach. (n.d.). PubMed.

- Quantitative determination of urea concentrations in cell culture medium. (n.d.). PMC - NIH.

- Application Notes and Protocols for Evaluating the Urease Inhibition Activity of Hydrazine Deriv

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.

- EnzyChrom™ Urea Assay Kit III. (n.d.). BioAssay Systems.

- Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. (2016). [No specific journal provided in search result].

- Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site. (n.d.). PubMed.

- Enzymatic urea assay. (1988).

- Phenylurea Herbicides. (n.d.).

- Novel phenyl-urea derivatives as dual-target ligands that can activate both GK and PPARγ. (2025). [No specific journal provided in search result].

- Enzymatic Method for Determining Urea (Phenylalanine Assay). (n.d.). [No specific source provided in search result].

- Urea assay. (n.d.).

- Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.).

- Effects of the phenylurea herbicide diuron on the physiology of Saccharina japonica aresch. (2025). [No specific journal provided in search result].

- A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. (n.d.). PMC - NIH.

- Covalent Ligand Discovery Against Druggable Hotspots Targeted by Anti-Cancer Natural Products. (n.d.).

- Binding Database. (n.d.). [No specific source provided in search result].

- Assay Protocol Book. (n.d.). PDSP.

- Fenuron. (n.d.). PubChem.

- Fenuron. (n.d.). AERU - University of Hertfordshire.

- Toxic action of the herbicide 2,4-D on the neuroepithelial synapse and on the nonstimulated skin of the frog Caudiverbera caudiverbera. (1999). PubMed.

- Structure effect on the interaction of phenylurea herbicides with model biomembrane as an environmental mobility parameter. (2004). PubMed.

- Metoxuron. (n.d.). PubChem - NIH.

- Monuron. (n.d.).

- Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chel

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fenuron [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of substituted phenylureas.

An In-Depth Technical Guide to the Biological Activities of Substituted Phenylureas

Abstract

The phenylurea scaffold, characterized by its N,N'-disubstituted urea core attached to a phenyl ring, represents a remarkably versatile class of compounds with a wide spectrum of biological activities. Initially rising to prominence as potent herbicides for broad-spectrum weed control in agriculture, their mechanism of action has been extensively studied. More recently, this structural motif has been successfully exploited in medicinal chemistry, leading to the development of approved therapeutics for oncology. Substituted phenylureas are known to modulate a diverse array of biological targets, including protein kinases, metabolic enzymes, and cell surface receptors. This technical guide provides an in-depth exploration of the key biological activities of substituted phenylureas, detailing their molecular mechanisms of action, the structure-activity relationships that govern their potency and selectivity, and the state-of-the-art experimental protocols used for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Introduction to the Phenylurea Scaffold

Core Chemical Structure and Properties

The fundamental structure of a phenylurea consists of a urea moiety (-NH-CO-NH-) where one nitrogen is attached to a phenyl ring and the other is typically substituted with alkyl or aryl groups. The versatility of this scaffold lies in the synthetic accessibility and the vast chemical space that can be explored by modifying the substituents on both the phenyl ring and the terminal nitrogen atom. These modifications profoundly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular conformation, which in turn dictate its biological target specificity and activity.[1] The urea functional group is a privileged structure in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.

Historical Perspective and Key Discoveries

The biological significance of phenylureas was first established in the 1950s with the discovery of their potent herbicidal properties.[2] Compounds like Monuron and Diuron became agricultural mainstays by effectively inhibiting photosynthesis in weeds.[2] Decades later, a paradigm shift occurred with the discovery that certain diarylurea derivatives were potent inhibitors of protein kinases. This culminated in the development of Sorafenib, a multi-kinase inhibitor approved for treating renal cell carcinoma and hepatocellular carcinoma, marking the successful transition of the phenylurea scaffold from agrochemicals to life-saving pharmaceuticals.[3] Since then, research has burgeoned, revealing activities against a wide range of other targets, including enzymes involved in immunology and metabolic disorders.[4][5]

Herbicidal Activity: Inhibition of Photosynthesis

Mechanism of Action: Targeting Photosystem II

The primary mechanism of herbicidal action for phenylureas is the potent inhibition of photosynthesis.[2][6] These compounds specifically target Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. Phenylurea herbicides bind to a specific niche on the D1 protein within the PSII complex.[6][7] This binding action physically blocks the electron transfer from the primary quinone electron acceptor, Q_A, to the secondary quinone acceptor, Q_B.[6] The interruption of this electron flow halts the production of ATP and NADPH, the energy currency of the cell, and leads to the formation of damaging reactive oxygen species, ultimately resulting in oxidative stress and plant death.[6]

Structure-Activity Relationships for Herbicidal Efficacy

The effectiveness of phenylurea herbicides is highly dependent on their chemical structure. Generally, for high activity, the urea moiety requires at least one hydrogen atom for binding. The phenyl ring is crucial, and its substitution pattern significantly modulates potency. Electron-withdrawing groups, such as halogens (e.g., 3,4-dichloro substitution on Diuron), at the meta and para positions of the phenyl ring tend to increase herbicidal activity.[7] On the terminal nitrogen, N,N-dimethyl substitution is common, but lipophilicity plays a key role; increasing the length of alkyl chains can sometimes lower activity.[7]

Quantitative Data: Toxicity of Common Phenylurea Herbicides

The acute toxicity of phenylurea herbicides is generally considered to be low for mammals, as indicated by their high LD50 values. However, their environmental persistence can be a concern.[2]

| Herbicide | CAS Number | Species | LD50 (mg/kg) |

| Diuron | 330-54-1 | Rat | 3400[6] |

| Linuron | 330-55-2 | Rat | 1500-4000 |

| Monuron | 150-68-5 | Rat | 3600 |

| Isoproturon | 34123-59-6 | Rat | 1826-2417 |

| Note: LD50 values are for acute oral toxicity and can vary based on specific study conditions. |

Anticancer Properties: A Multi-Targeted Approach

The phenylurea scaffold is a cornerstone in the design of modern targeted cancer therapies, most notably as kinase inhibitors. Their mechanism often involves a multi-targeted approach, inhibiting several key signaling pathways crucial for tumor growth, proliferation, and survival.[3][8]

Kinase Inhibition: A Primary Anticancer Mechanism

Many diarylurea derivatives are classified as Type II kinase inhibitors. These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[3] This mode of binding offers greater selectivity compared to ATP-competitive Type I inhibitors. Key pathways targeted by phenylurea-based drugs like Sorafenib and Regorafenib include:

-

Raf/MEK/ERK Pathway: Inhibition of Raf kinases (B-Raf and C-Raf) is a hallmark of this class, blocking a critical signaling cascade that promotes cell proliferation.[3][9]

-

Receptor Tyrosine Kinases (RTKs): They inhibit various RTKs involved in angiogenesis (blood vessel formation) and tumor growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][8]

Induction of Apoptosis

Beyond cytostatic effects through kinase inhibition, many phenylurea compounds actively induce cytotoxicity by triggering programmed cell death, or apoptosis.[10] A primary route is the intrinsic (or mitochondrial) pathway.[11] This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of effector caspases (like caspase-3 and -7) that execute the dismantling of the cell.[11][12]

Experimental Workflows for Evaluating Anticancer Activity

A systematic, multi-assay approach is required to characterize the anticancer potential of novel phenylurea compounds. The workflow typically progresses from broad cytotoxicity screening to specific mechanistic validation.

Protocol 3.3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a phenylurea compound using the MTT colorimetric assay, which measures cell metabolic activity as an indicator of viability.[9][11]

-

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.[9]

-

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, PC3).[10][13]

-

96-well flat-bottom plates.

-

Complete cell culture medium.

-

Phenylurea compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader (absorbance at ~570 nm).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylurea compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 3.3.2: Validation of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Procedure:

-

Treatment: Culture cells in 6-well plates and treat with the phenylurea compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

-

Interpretation:

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Quantitative Data: IC50 Values of Phenylurea Derivatives in Cancer Cell Lines

The cytotoxic potency of phenylurea compounds varies significantly based on their substitution patterns and the genetic background of the cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | CEM | Leukemia | 0.38 - 4.07[10] |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | MCF-7 | Breast Cancer | 0.38 - 4.07[10] |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | DU-145 | Prostate Cancer | 0.38 - 4.07[10] |

| 1,2,3-Triazole-Aryl Urea Hybrid (3c) | HuH-7 | Hepatocellular Carcinoma | 10.80[14] |

| 1,2,3-Triazole-Aryl Urea Hybrid (3g) | HuH-7 | Hepatocellular Carcinoma | 11.62[14] |

Modulation of Other Key Biological Targets

The chemical versatility of the phenylurea scaffold has enabled its application against a diverse set of biological targets beyond those in oncology and agriculture.

-